molecular formula C13H19N5 B8081958 Pinacidil CAS No. 113563-69-2

Pinacidil

Cat. No.: B8081958
CAS No.: 113563-69-2
M. Wt: 245.32 g/mol
InChI Key: IVVNZDGDKPTYHK-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Pinacidil is a cyanoguanidine drug that primarily targets ATP-sensitive potassium channels . These channels play a crucial role in regulating the membrane potential and cellular excitability .

Mode of Action

This compound acts by opening ATP-sensitive potassium channels . This action leads to the efflux of potassium ions, causing hyperpolarization of the cell membrane . The hyperpolarization indirectly causes a net reduction in intracellular calcium, leading to relaxation of vascular smooth muscle . This results in peripheral vasodilation of arterioles and a decrease in peripheral vascular resistance .

Biochemical Pathways

This compound’s action on ATP-sensitive potassium channels affects several biochemical pathways. It has been found to activate the nuclear factor-E2 related factor 2 (Nrf2)-antioxidant responsive element (ARE) pathway . This pathway plays a key role in protecting the myocardium from ischemia-reperfusion (IR) injury . Additionally, this compound stimulates the NO/cGMP/PKG signaling pathway, which enhances the function of the cardiac Na+/Ca2+ exchanger (NCX1) .

Pharmacokinetics

It’s known that this compound is an orally administered drug .

Result of Action

The opening of ATP-sensitive potassium channels by this compound leads to several molecular and cellular effects. It causes peripheral vasodilation, leading to significant decreases in both systolic and diastolic blood pressures . This action also results in a reflex increase in heart rate . On a cellular level, this compound has been found to protect osteoblastic cells from antimycin A-induced cellular damage, potentially via antioxidant activity and restoration of mitochondrial function .

Action Environment

Environmental factors can influence the action of this compound. For instance, in a study investigating the effects of this compound on changes to the microenvironment around an incision site, it was found that this compound had an inhibitory effect on the formation of the inflammatory microenvironment through activation of the KATP channels . This action inhibited peripheral and central sensitization, suggesting that this compound may be a potential treatment option in preemptive analgesia .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pinacidil involves the condensation of 4-isothiocyanatopyridine with 3,3-dimethyl-2-butanamine to form a thiourea intermediate. This intermediate is then treated with a mixture of triphenylphosphine, carbon tetrachloride, and triethylamine to yield an unsymmetrical carbodiimide. Finally, the addition of cyanamide affords this compound .

Industrial Production Methods: Industrial production methods for this compound typically involve the same synthetic route but on a larger scale. The process is optimized for yield and purity, ensuring that the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Pinacidil undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

Pinacidil has been extensively studied for its scientific research applications, including:

Comparison with Similar Compounds

Comparison: Pinacidil is unique in its specific action on ATP-sensitive potassium channels, leading to pronounced vasodilatation. Compared to Minoxidil and Diazoxide, this compound has a distinct chemical structure and pharmacological profile. Nicorandil, while similar in its potassium channel opening action, also has nitrate-like effects, making it different from this compound .

Properties

IUPAC Name

1-cyano-2-(3,3-dimethylbutan-2-yl)-3-pyridin-4-ylguanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N5/c1-10(13(2,3)4)17-12(16-9-14)18-11-5-7-15-8-6-11/h5-8,10H,1-4H3,(H2,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVVNZDGDKPTYHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)(C)C)N=C(NC#N)NC1=CC=NC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

85371-64-8 (Parent)
Record name Pinacidil [INN]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID7048249
Record name Pinacidil
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60560-33-0, 85371-64-8
Record name Pinacidil
Source CAS Common Chemistry
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Record name Pinacidil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06762
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Record name Pinacidil
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Record name PINACIDIL ANHYDROUS
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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